2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyridinyl group, and an azetidinyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the Pyridinyl Intermediate: The pyridinyl group is introduced through a series of reactions, including nitration, reduction, and cyclization.
Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the chloro-fluorophenyl, pyridinyl, and azetidinyl intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- 2-(2-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- 2-(2-bromophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H15ClFN3O |
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Molecular Weight |
319.76 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-4-3-5-14(18)12(13)8-16(22)20-11-9-21(10-11)15-6-1-2-7-19-15/h1-7,11H,8-10H2,(H,20,22) |
InChI Key |
MUZOEZFYQFIFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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